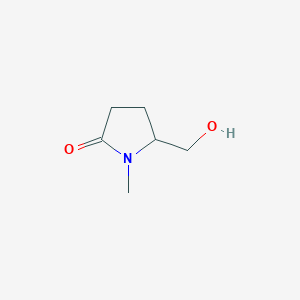

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-5(4-8)2-3-6(7)9/h5,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTBSHGXEXCIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89531-41-9 | |

| Record name | 5-(hydroxymethyl)-1-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Chemistry of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chiral Building Block

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a chiral molecule that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. Its unique structural features, including a lactam ring, a stereocenter at the 5-position, and a reactive hydroxymethyl group, make it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical identity, synthesis, and applications, with a focus on providing practical insights for laboratory and development settings. The chirality of this compound is a critical aspect, with the racemic mixture and its constituent enantiomers often exhibiting distinct biological activities and chemical behaviors.

Section 1: Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is paramount for its effective use. A critical point of clarification is the compound's Chemical Abstracts Service (CAS) number, which differs depending on its stereochemistry. The racemic mixture and its individual enantiomers are distinct chemical entities.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Identifiers |

| This compound (Racemate) | 89531-41-9[1][2] | C₆H₁₁NO₂ | 129.16[3] | MFCD17010015[2] |

| (5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one | 122663-19-8[3] | C₆H₁₁NO₂ | 129.16[3] | InChIKey: OHTBSHGXEXCIOI-YFKPBYRVSA-N[3] |

| (5R)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one | 122663-22-3[4] | C₆H₁₁NO₂ | 129.16[4] | CBNumber: CB72612833[4] |

The physicochemical properties of these compounds are essential for predicting their behavior in various solvents and reaction conditions. While specific data for the N-methylated compound can be sparse, related structures provide valuable context. For instance, the non-methylated analog, (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, is a white to off-white crystalline powder with a melting point of 83-85 °C and a boiling point of 147-149 °C at 0.06 mmHg.[5]

Section 2: Synthesis and Manufacturing

The synthesis of 5-(hydroxymethyl)pyrrolidin-2-one derivatives often starts from chiral precursors to ensure stereochemical control. A common and versatile starting material is pyroglutamic acid, a naturally occurring amino acid derivative.[6]

Conceptual Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway from a chiral precursor to the target molecule. This approach emphasizes the preservation of stereochemistry, a critical consideration in pharmaceutical synthesis.

Caption: Generalized synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of Ethyl-5-oxopyrrolidine-2-carboxylate (Intermediate)

This protocol is adapted from a known literature method for a key intermediate in the synthesis of hydroxymethyl-pyrrolidinones.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyroglutamic acid (1 mmol) in absolute ethanol.

-

Reagent Addition: Cool the solution in an ice bath. Add thionyl chloride (SOCl₂) (1.2 mmol) dropwise to the solution while maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with chloroform (CHCl₃).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the resulting oil by reduced pressure distillation to afford ethyl-5-oxopyrrolidine-2-carboxylate as a white solid.

Section 3: Applications in Drug Development and Beyond

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[6] this compound and its derivatives serve as key building blocks in the synthesis of novel therapeutic agents.

-

Pharmaceutical Intermediates: These compounds are instrumental in the synthesis of complex pharmaceutical molecules, including those targeting neurological disorders.[5][7] The chiral nature of the molecule is often crucial for achieving the desired pharmacological activity.

-

Agrochemicals: The hydroxymethyl group provides a handle for further chemical modification, making it a useful intermediate in the development of new agrochemicals aimed at improving crop resilience and yield.[5]

-

Cosmetic Formulations: The moisturizing properties of related pyrrolidinone derivatives have led to their inclusion in skincare products to enhance hydration.[5][7]

-

Polymer Chemistry: These molecules can act as monomers or building blocks for the creation of biodegradable polymers.[5]

The parent compound, N-methyl-2-pyrrolidone (NMP), is a widely used industrial solvent with applications in the pharmaceutical industry as a solubilizing agent for poorly soluble drugs.[8][9] The metabolite of NMP, 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), is a key biomarker for monitoring exposure to NMP.[10]

Section 4: Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives rely on a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): LC-MS/MS methods have been developed for the sensitive detection and quantification of 5-hydroxy-N-methyl-2-pyrrolidone in biological matrices like plasma and urine.[11][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the carbonyl of the lactam and the hydroxyl group.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for separating and quantifying the individual enantiomers, ensuring the stereochemical purity of the final product.

Section 5: Safety, Handling, and Toxicology

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with several hazard statements.

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332) has been noted for some forms.[3]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[13]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[15]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][15]

-

Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and wash before reuse. If irritation occurs, get medical advice.[13][14]

-

Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14][15]

Conclusion

This compound, in its racemic and enantiomerically pure forms, represents a cornerstone chiral building block for modern chemical synthesis. Its utility spans from the creation of novel pharmaceuticals to the development of advanced materials. A thorough understanding of its chemical identity, synthetic routes, and handling requirements is essential for harnessing its full potential in a safe and effective manner. As research continues to uncover new applications for this versatile molecule, it is poised to remain a significant tool for innovation in the chemical and life sciences.

References

-

(5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Unlocking the Potential: A Comprehensive Guide to (S)-5-(Hydroxymethyl)-2-pyrrolidinone in Pharmaceutical Synthesis and Beyond. (n.d.). Retrieved from [Link]

-

Safety Data Sheet (S)-(+)-5-Hydroxymethyl-2-pyrrolidinone - metasci. (n.d.). Retrieved from [Link]

- Jeyachandran, V., Kumar, M., & Manikandan, D. (2018). Synthesis of Biological Active 5-(Hydroxymethyl)pyrrolidin-2-one at Ambient Temperature.

- Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology.

-

5-hydroxy-N-methylpyrrolidone | C5H9NO2 | CID 6426685 - PubChem - NIH. (n.d.). Retrieved from [Link]

- Carnerup, A. M., Gislefoss, P. A., Jönsson, B. A., & Åkesson, B. (2005). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry.

-

Synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - ResearchGate. (n.d.). Retrieved from [Link]

-

Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry - University of Miami. (2025). Retrieved from [Link]

- Tölgyesi, Á., Gonçalves, C., et al. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry.

- Åkesson, B., Jönsson, B. A., & Gislefoss, P. A. (2000). Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker. Scandinavian Journal of Work, Environment & Health, 26(4), 334-339.

- Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535.

- Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences.

Sources

- 1. 89531-41-9|this compound|BLD Pharm [bldpharm.com]

- 2. 89531-41-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone | C6H11NO2 | CID 14876039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (5R)-5-(hydroxyMethyl)-1-Methyl-2-Pyrrolidinone | 122663-22-3 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. View of Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone [journals.library.ualberta.ca]

- 10. Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. sds.metasci.ca [sds.metasci.ca]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.ca [fishersci.ca]

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (HMP) is a substituted γ-lactam that holds significant interest in diverse scientific fields, ranging from pharmaceutical development to toxicology. As a chiral building block, its structural motifs are valuable in the synthesis of complex neuroactive compounds and enzyme inhibitors.[1] Furthermore, it is a principal metabolite of N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent, making HMP a critical biomarker for assessing occupational and environmental exposure.[2][3]

This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this compound, offering field-proven insights for professionals in research and development.

Physicochemical and Structural Properties

The core structure of HMP consists of a five-membered lactam ring, an N-methyl group, and a hydroxymethyl substituent at the C5 position. This combination of functional groups dictates its chemical behavior and physical properties.

Core Chemical Attributes

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [4][5] |

| Molecular Weight | 129.16 g/mol | [4] |

| CAS Number | 89531-41-9 (racemic), 122663-19-8 ((S)-enantiomer) | [4][6] |

| IUPAC Name | This compound | [4] |

| Appearance | White to off-white solid/crystalline powder | [7] |

| Melting Point | 83 - 85 °C (for related (R)-enantiomer) | [7] |

| Boiling Point | 147 - 149 °C at 0.06 mmHg (for related (R)-enantiomer) | [7] |

| Solubility | Miscible with water and common organic solvents | [8] |

Stereochemistry

The C5 position of the pyrrolidinone ring is a stereocenter. Consequently, HMP exists as two enantiomers: (S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one and (R)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one. The stereochemistry is of paramount importance in pharmaceutical applications, where enantiomeric purity is often a prerequisite for achieving desired therapeutic activity and minimizing off-target effects. The (S)-enantiomer is a particularly valuable chiral building block for creating enantiomerically pure drugs targeting central nervous system disorders.[1]

Synthesis and Manufacturing

The synthesis of HMP can be approached through several routes, typically starting from pyroglutamic acid or its derivatives. A common strategy involves the reduction of a C5-carboxyl group followed by N-methylation.

Synthetic Workflow: From L-Pyroglutamate

A representative synthetic pathway starting from Methyl L-pyroglutamate is outlined below. This method is effective for producing the chiral (S)-enantiomer.

Sources

- 1. (R)-5-(Hydroxymethyl)-1-Methylpyrrolidin-2-One [myskinrecipes.com]

- 2. Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone | C6H11NO2 | CID 14876039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 89531-41-9 [chemicalbook.com]

- 6. 89531-41-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. chemimpex.com [chemimpex.com]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Abstract

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a chiral building block of significant interest in modern pharmaceutical and chemical synthesis. Its distinct molecular architecture, featuring a lactam ring, a stereocenter at the C5 position, and a reactive hydroxymethyl group, makes it a versatile intermediate for constructing complex, high-value molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, validated synthesis protocols, and analytical characterization methodologies. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The applications highlighted herein underscore its importance in creating enantiomerically pure drugs, particularly those targeting the central nervous system.

Introduction: The Strategic Importance of Chiral Pyrrolidinones

In the landscape of pharmaceutical development, the demand for stereochemically pure compounds is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic.[] Chiral intermediates are the foundational components that enable chemists to construct these complex, stereospecific drug molecules with high fidelity.[2][3]

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, prized for its ability to explore pharmacophore space effectively due to its sp³-hybridized, non-planar structure.[4] Within this class, this compound (and its enantiomers) has emerged as a particularly valuable synthon. Its structure allows for selective modifications at multiple points, facilitating the design of novel active pharmaceutical ingredients (APIs) with improved metabolic stability and bioavailability.[5] This guide serves as a technical resource for leveraging the full potential of this versatile intermediate.

Molecular Structure and Physicochemical Properties

The core of this compound's utility lies in its molecular features: a five-membered lactam (a cyclic amide), an N-methyl group that enhances stability and influences solubility, and a primary alcohol (-CH₂OH) substituent at the chiral C5 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one | PubChem[6] |

| CAS Number | 122663-19-8 (for S-enantiomer) | PubChem[6] |

| Molecular Formula | C₆H₁₁NO₂ | PubChem[6] |

| Molecular Weight | 129.16 g/mol | PubChem[6] |

| Appearance | White to off-white crystalline powder or solid | Chem-Impex[7] |

| Melting Point | 83 - 85 °C (for R-enantiomer) | Chem-Impex[7] |

| Boiling Point | 147 - 149 °C / 0.06 mmHg (for R-enantiomer) | Chem-Impex[7] |

| XLogP3-AA (LogP) | -0.8 | PubChem[6] |

Note: Properties such as melting and boiling points can vary slightly based on the specific enantiomer and purity.

The negative LogP value indicates the molecule's hydrophilic nature, a direct consequence of the polar lactam and hydroxyl functional groups. This property is often advantageous in drug design for improving aqueous solubility.

Synthesis and Manufacturing: A Validated Protocol

The synthesis of chiral pyrrolidinones often starts from readily available chiral precursors, such as pyroglutamic acid. A common and reliable method involves the esterification of the carboxylic acid followed by selective reduction. This ensures the retention of the critical stereochemistry at the C5 position.

Workflow for the Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-one

The following diagram illustrates a typical synthetic pathway from a pyroglutamate ester to the final product.

Caption: A generalized workflow for the synthesis of 5-(hydroxymethyl)pyrrolidin-2-one.

Detailed Experimental Protocol

This protocol is based on established literature procedures for the reduction of a pyroglutamate ester.[8]

-

Reaction Setup: Dissolve the starting material, Methyl 5-oxopyrrolidine-2-carboxylate (1 equivalent), in anhydrous methanol under an inert atmosphere (e.g., argon) in a round-bottom flask. Stir the solution and cool to 0°C using an ice bath.

-

Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Cooling to 0°C is critical to control the exothermic reaction upon adding the reducing agent, preventing over-reduction or side product formation.

-

-

Reduction: Slowly add sodium borohydride (NaBH₄, ~1.5 equivalents) portion-wise to the cooled solution. After the addition is complete, allow the reaction mixture to warm gradually to room temperature and continue stirring for 2-4 hours.

-

Causality: NaBH₄ is a mild reducing agent selective for esters in the presence of amides, making it ideal for this transformation. Portion-wise addition maintains temperature control.

-

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Once complete, cool the reaction mixture back to 0°C and carefully quench by slowly adding concentrated hydrochloric acid until the effervescence ceases and the pH is acidic.

-

Causality: Quenching destroys any excess NaBH₄ and neutralizes the borate esters formed during the reaction.

-

-

Workup: Filter the resulting mixture to remove solid byproducts. The solid is washed with additional methanol.

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient eluent system such as 5-10% methanol in dichloromethane, to afford the pure 5-(hydroxymethyl)pyrrolidin-2-one.[8]

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemistry of the synthesized molecule is a non-negotiable step in drug development. A multi-technique approach ensures a self-validating system where data from orthogonal methods corroborates the final structure.

Workflow for Analytical Characterization

Caption: A comprehensive workflow for the analytical validation of the target molecule.

Key Analytical Techniques and Expected Results

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. For the N-methyl analog, characteristic signals would include a singlet for the N-CH₃ group (around 2.8 ppm), multiplets for the ring protons, and signals corresponding to the -CH₂OH group.[9] The integration of these signals confirms the proton count for each group.

-

¹³C NMR: Confirms the carbon skeleton. Key signals include the carbonyl carbon (C=O) of the lactam (highly deshielded, >170 ppm), the N-CH₃ carbon, and the carbons of the pyrrolidine ring and the hydroxymethyl group.[10]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies key functional groups.

-

A strong, broad absorption band around 3300-3400 cm⁻¹ indicates the O-H stretch of the alcohol.

-

A sharp, strong absorption band around 1670-1690 cm⁻¹ is characteristic of the C=O stretch of the five-membered lactam ring.[11]

-

-

Mass Spectrometry (MS): This determines the molecular weight of the compound. For this compound (C₆H₁₁NO₂), the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to a mass-to-charge ratio (m/z) of approximately 129.16.[6] LC-MS is often used for this analysis.[12]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (ee%). The sample is run on a chiral stationary phase, which separates the R and S enantiomers, allowing for their quantification. Purity levels of ≥98% are common requirements for pharmaceutical intermediates.[2]

Applications and Biological Significance

The primary value of this compound lies in its role as a versatile chiral building block.[5] The hydroxymethyl group is a synthetic handle that can be easily converted into other functional groups (e.g., halides, azides, aldehydes) for further elaboration into more complex APIs.

-

Neurological Drug Development: The pyrrolidinone scaffold is a core component of several neuroactive compounds.[13] This intermediate is particularly valuable for synthesizing drugs targeting central nervous system disorders, including cognitive enhancers and enzyme inhibitors.[5]

-

Asymmetric Synthesis: Its defined stereocenter allows it to be used in asymmetric synthesis to introduce chirality into a target molecule early in the synthetic route. This approach is often more efficient than resolving a racemic mixture at a later stage.[2][14]

-

Enzyme Inhibitors: The structural features of this molecule are suitable for designing molecules that can fit into the active sites of specific enzymes, making it a useful starting point for developing novel enzyme inhibitors.[5]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure, accessible synthesis, and versatile reactivity provide researchers with a reliable and powerful intermediate for the construction of enantiomerically pure pharmaceuticals. The robust analytical methods described herein form a self-validating framework, ensuring the quality and integrity required for progression through the drug development pipeline. As the industry continues to pursue more targeted and effective therapies, the strategic use of such high-value chiral building blocks will remain a cornerstone of modern medicinal chemistry.

References

-

Protheragen. Chiral Drug Intermediate: Impact On Drug Efficacy And Safety. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of Chiral Intermediates in Modern Pharmaceutical Synthesis. [Link]

-

Patel, R. N. (2001). Biocatalysis: synthesis of chiral intermediates for drugs. PubMed. [Link]

-

Fulop, F., & Otvos, S. B. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Publishing. [Link]

-

National Center for Biotechnology Information. 5-(Hydroxymethyl)pyrrolidin-2-one. PubChem Compound Summary for CID 558359. [Link]

-

Chemexper. Unlocking the Potential: A Comprehensive Guide to (S)-5-(Hydroxymethyl)-2-pyrrolidinone in Pharmaceutical Synthesis and Beyond. [Link]

-

Jeyachandran, V., et al. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics. [Link]

-

National Center for Biotechnology Information. (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone. PubChem Compound Summary for CID 14876039. [Link]

-

Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]

-

SpectraBase. 5-HYDROXY-1-METHYLPYRROLIDIN-2-ONE [FTIR] Spectrum. [Link]

-

National Center for Biotechnology Information. 5-hydroxy-N-methylpyrrolidone. PubChem Compound Summary for CID 6426685. [Link]

-

Carnerup, M. A., et al. (2001). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]

-

Piotrowska, D. G., & Wróbel, Z. (2009). Synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one Derivatives. ResearchGate. [Link]

-

NIST. 5-Methyl-2-pyrrolidinone. NIST WebBook. [Link]

-

Carnerup, M. A., et al. (2001). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. [Link]

-

MySkinRecipes. (R)-5-(Hydroxymethyl)-1-Methylpyrrolidin-2-One. [Link]

-

Akhlaghi, S. P., et al. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

Sources

- 2. nbinno.com [nbinno.com]

- 3. Biocatalysis: synthesis of chiral intermediates for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-5-(Hydroxymethyl)-1-Methylpyrrolidin-2-One [myskinrecipes.com]

- 6. (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone | C6H11NO2 | CID 14876039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 5-hydroxymethyl-pyrrolidine-2-one CAS#: 62400-75-3 [m.chemicalbook.com]

- 9. N-Methyl-2-pyrrolidone(872-50-4) 1H NMR spectrum [chemicalbook.com]

- 10. 5-(Hydroxymethyl)pyrrolidin-2-one | C5H9NO2 | CID 558359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]

A Guide to the Synthesis of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one: A Chiral Building Block

Abstract

This technical guide provides an in-depth overview of a robust and widely utilized synthetic pathway for 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one. Leveraging the chiral pool, this multi-step synthesis begins with the naturally abundant L-Pyroglutamic acid. The narrative focuses on a logical three-step sequence: esterification, N-methylation, and regioselective reduction. Each stage is discussed with a focus on the underlying chemical principles, causality behind procedural choices, and detailed, field-tested protocols. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries who require a practical, authoritative resource for the synthesis of this valuable chiral intermediate.

Introduction and Strategic Overview

This compound, particularly its (S)-enantiomer, is a valuable chiral building block in asymmetric synthesis. Its utility stems from the densely functionalized pyrrolidinone core, which is a common motif in a range of biologically active compounds. The strategic approach detailed in this guide utilizes a chiral pool starting material, L-Pyroglutamic acid, to ensure stereochemical integrity throughout the synthesis. This avoids costly and often complex asymmetric catalysis or chiral resolution steps.

The selected pathway is reliable and scalable, proceeding through three distinct and high-yielding transformations:

-

Esterification: Protection of the carboxylic acid as an ethyl ester to prevent unwanted side reactions in subsequent steps.

-

N-Methylation: Introduction of the N-methyl group, a critical feature of the target molecule.

-

Selective Reduction: Conversion of the ethyl ester to the primary alcohol without affecting the lactam carbonyl.

This strategy is efficient due to the use of common, readily available reagents and straightforward purification procedures. The overall workflow is designed to be a self-validating system, with clear checkpoints for characterization to ensure the identity and purity of intermediates and the final product.

Figure 1: High-level workflow for the synthesis and validation of this compound.

The Synthesis Pathway from L-Pyroglutamic Acid

The conversion of L-Pyroglutamic acid to the target molecule is a classic example of chiral pool synthesis, where the inherent stereochemistry of the starting material directs the stereochemical outcome of the product.

Figure 2: The three-step reaction sequence from L-Pyroglutamic acid to the target product.

Step 1: Esterification of L-Pyroglutamic Acid

Principle and Rationale: The synthesis begins with the protection of the carboxylic acid functional group as an ethyl ester. This is a crucial step for two primary reasons: 1) It prevents the acidic proton of the carboxylic acid from interfering with the base-mediated N-methylation in the subsequent step, and 2) It converts the carboxylic acid into a functional group that can be selectively reduced to a primary alcohol in the final step. Thionyl chloride (SOCl₂) in ethanol is a highly effective method for this transformation, as it converts the alcohol into an excellent leaving group in situ, driving the reaction to completion.[1]

Step 2: N-Methylation of Ethyl L-Pyroglutamate

Principle and Rationale: With the carboxylic acid protected, the next step is the methylation of the lactam nitrogen. The amide proton of the pyroglutamate is weakly acidic and can be deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting anion acts as a potent nucleophile, readily attacking an electrophilic methyl source such as methyl iodide (MeI) in an SN2 reaction. Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the cation without interfering with the strong base. This general method has been established as a practical and high-yielding procedure for the N-alkylation of pyroglutamate esters.[2]

Step 3: Selective Reduction of the Ethyl Ester

Principle and Rationale: The final transformation is the reduction of the ethyl ester to the primary hydroxymethyl group. The key challenge is to achieve this selectively without reducing the more stable lactam (amide) carbonyl. Sodium borohydride (NaBH₄) is the ideal reagent for this purpose. It is a mild reducing agent that readily reduces esters but is generally unreactive towards amides under standard conditions (e.g., in an alcoholic solvent at room temperature). This difference in reactivity allows for the precise and high-yield conversion to the desired this compound. A similar procedure using NaBH₄ in ethanol is proven to be effective for the analogous non-N-methylated substrate.[1]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Synthesis of Ethyl L-Pyroglutamate

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-Pyroglutamic acid (1.0 eq).

-

Add absolute ethanol (EtOH) to create a suspension (approx. 5-10 mL per gram of starting material).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise via a syringe. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the solution to stir at room temperature overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with chloroform (CHCl₃) or dichloromethane (DCM) (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by distillation if necessary.[1]

Protocol 2: Synthesis of Ethyl 1-methyl-5-oxopyrrolidine-2-carboxylate

-

In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq).

-

Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of Ethyl L-Pyroglutamate (1.0 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir for 30 minutes at 0 °C.

-

Add methyl iodide (MeI) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).[2]

Protocol 3: Synthesis of this compound

-

Dissolve Ethyl 1-methyl-5-oxopyrrolidine-2-carboxylate (1.0 eq) in absolute ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the effervescence ceases and the pH is neutral or slightly acidic.

-

Filter the mixture to remove the borate salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

The resulting residue can be purified by column chromatography (silica gel, dichloromethane/methanol gradient) to yield the final product as a colorless oil or low-melting solid.

Purification and Characterization

Ensuring the identity and purity of the final product is paramount. A combination of chromatography and spectroscopic methods provides a self-validating system for the synthesized compound.

Purification:

-

Method: Flash column chromatography on silica gel.

-

Eluent System: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is typically effective for separating the polar product from less polar impurities.

Characterization Data: The identity of (5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one can be confirmed by standard spectroscopic techniques. The expected data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [3] |

| Molecular Weight | 129.16 g/mol | [3] |

| Appearance | Colorless oil or off-white solid | General Observation |

| IUPAC Name | (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one | [3] |

Table 1: Physical and Chemical Properties of the Target Compound.

Expected NMR Data (in CDCl₃, 400 MHz): The following table outlines the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known effects of adjacent functional groups on nuclear magnetic resonance.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale for Assignment |

| -C(=O)- | N/A | ~175.5 | Typical chemical shift for a lactam carbonyl carbon. |

| -CH(CH₂OH)- | ~3.8 - 3.9 (m, 1H) | ~58.0 - 60.0 | Methine proton and carbon at a stereocenter, deshielded by both the lactam nitrogen and the adjacent CH₂OH group. |

| -CH₂OH | ~3.5 - 3.7 (m, 2H) | ~63.0 - 65.0 | Methylene protons and carbon of the primary alcohol, deshielded by the oxygen atom. |

| -N-CH₃ | ~2.85 (s, 3H) | ~28.0 - 30.0 | Sharp singlet for the three equivalent methyl protons. Carbon is in a typical range for an N-methyl group. |

| -CH₂-CH₂-C(=O)- | ~2.3 - 2.5 (m, 2H) | ~29.0 - 31.0 | Methylene protons and carbon alpha to the lactam carbonyl. |

| -CH-CH₂-CH₂- | ~1.8 - 2.1 (m, 2H) | ~22.0 - 24.0 | Methylene protons and carbon beta to the lactam carbonyl. |

| -OH | Broad singlet | N/A | Hydroxyl proton signal is typically broad and its chemical shift is concentration-dependent. |

Table 2: Predicted ¹H and ¹³C NMR Characterization Data.

Conclusion

This guide has detailed a reliable and efficient synthesis of this compound from the chiral pool starting material, L-Pyroglutamic acid. By following a logical three-step sequence of esterification, N-methylation, and selective reduction, the target molecule can be obtained in good yield while preserving stereochemical integrity. The provided protocols are based on established and trusted methodologies, and the characterization framework allows for robust validation of the final product. This synthetic route represents a practical and scalable approach for researchers and developers requiring access to this important chiral building block.

References

-

Biffis, A., et al. (2020). Batch and Flow Green Microwave-Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones. ChemSusChem, 13(17), 4584-4593. Available from: [Link]

-

Jeyachandran, V., et al. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. Available from: [Link]

-

PubChem. (n.d.). (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Jiang, Y., et al. (2023). Recent advances in sustainable catalytic production of 5-methyl-2-pyrrolidones from bio-derived levulinate. Fuel, 333, 126629. Available from: [Link]

-

Wang, C., et al. (2023). Catalytic Conversion of Levulinic Acid to Pyrrolidone under Mild Conditions with Disordered Mesoporous Silica-Supported Pt Catalyst. ChemSusChem, 16(21), e202301046. Available from: [Link]

-

PubChem. (n.d.). (S)-5-(Hydroxymethyl)-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

D'hooghe, M., & De Kimpe, N. (2006). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 11(12), 1039-1050. Available from: [Link]

-

PubChem. (n.d.). (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Cooper, J., & Knight, D. W. (1996). A General N-Alkylation Procedure for Ethyl Pyroglutamate. Synthetic Communications, 26(9), 1825-1832. Available from: [Link]

-

Villeneuve, P., et al. (2004). Toward the synthesis of pyroglutamate lauroyl ester: biocatalysis versus chemical catalysis. Biotechnology Letters, 26(3), 193-196. Available from: [Link]

Sources

An In-Depth Technical Guide to the Characterization of N-methyl-DL-pyroglutamol

Introduction: Unveiling the Molecular Identity of N-methyl-DL-pyroglutamol

N-methyl-DL-pyroglutamol, a methylated derivative of the naturally occurring pyroglutamic acid, represents a compelling target for researchers in drug discovery and development. The introduction of a methyl group to the lactam nitrogen can significantly alter the parent molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. As with any novel or modified compound, a thorough and systematic characterization is paramount to confirm its identity, purity, and key structural features. This guide provides a comprehensive, technically-grounded framework for the complete analytical characterization of N-methyl-DL-pyroglutamol, moving from synthesis and purification to in-depth spectroscopic and chromatographic analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final characterization data.

Section 1: Synthesis and Purification of N-methyl-DL-pyroglutamol

A robust characterization begins with a well-defined and purified starting material. The synthesis of N-methyl-DL-pyroglutamol can be approached through the N-methylation of DL-pyroglutamic acid. The choice of methylation strategy is critical to ensure a clean reaction with minimal side products.

Synthetic Strategy: The Rationale for Reductive Amination

While various N-methylation techniques exist, a highly effective and controlled method involves a reductive amination pathway. This approach offers high yields and avoids the use of harsh methylating agents that could potentially lead to undesired side reactions. The workflow begins with the reaction of DL-pyroglutamic acid with formaldehyde in the presence of a reducing agent.

Caption: Synthetic workflow for N-methyl-DL-pyroglutamol.

Experimental Protocol: Synthesis and Purification

Materials:

-

DL-Pyroglutamic acid

-

Formaldehyde (37% solution in water)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve DL-pyroglutamic acid in methanol.

-

Addition of Reagents: To the stirred solution, add formaldehyde solution. The reaction mixture is then cooled in an ice bath.

-

Reduction: Slowly add sodium cyanoborohydride to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the addition of water. The solvent is removed under reduced pressure. The resulting residue is redissolved in a minimal amount of water and acidified with dilute HCl.

-

Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford pure N-methyl-DL-pyroglutamol.

Section 2: Spectroscopic Characterization

Spectroscopic analysis provides the foundational data for structural elucidation and confirmation. A combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, alongside Mass Spectrometry (MS), will be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of N-methyl-DL-pyroglutamol.

Rationale for NMR: ¹H NMR will confirm the presence and connectivity of all protons, including the newly introduced N-methyl group. ¹³C NMR will provide information on the carbon skeleton and the chemical environment of each carbon atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | ~2.8 - 3.0 | Singlet | N/A |

| Hα | ~4.1 - 4.3 | Doublet of Doublets | ~8, 4 |

| Hβ | ~2.2 - 2.4 | Multiplet | |

| Hγ | ~2.4 - 2.6 | Multiplet |

Note: Predicted values are based on data for similar structures. Actual values may vary depending on the solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~175 - 180 |

| C=O (Lactam) | ~170 - 175 |

| Cα | ~55 - 60 |

| N-CH₃ | ~30 - 35 |

| Cβ | ~28 - 32 |

| Cγ | ~25 - 29 |

Note: Predicted values are based on data for similar structures. Actual values may vary depending on the solvent and experimental conditions.[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified N-methyl-DL-pyroglutamol in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, further confirming its structure.

Rationale for MS: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique that will likely yield a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), confirming the molecular weight. EI, a harder ionization technique, will induce fragmentation, providing structural information.

Expected Molecular Ion:

-

Molecular Formula: C₆H₉NO₃

-

Molecular Weight: 143.14 g/mol

-

Expected [M+H]⁺: m/z 144.06

Predicted Fragmentation Pattern (EI-MS): Key fragments would likely arise from the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the pyrrolidone ring.

Caption: Predicted major fragmentation pathways in EI-MS.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Acquire data in both positive and negative ion modes for ESI.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Rationale for FTIR: The FTIR spectrum will confirm the presence of the carboxylic acid and the lactam functional groups, and the absence of the N-H bond from the starting material.

Expected Characteristic Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Strong, Broad |

| C=O stretch (Carboxylic acid) | 1725 - 1700 | Strong |

| C=O stretch (Lactam) | 1680 - 1640 | Strong |

| C-N stretch | 1400 - 1000 | Medium |

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or cast a thin film of the sample on a salt plate from a volatile solvent.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of N-methyl-DL-pyroglutamol.[2]

Section 3: Chromatographic Analysis

Chromatography is essential for assessing the purity of the synthesized compound and for resolving the enantiomers in the racemic mixture.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of small organic molecules.

Rationale for RP-HPLC: This technique separates compounds based on their hydrophobicity. It will provide a quantitative measure of the purity of the synthesized N-methyl-DL-pyroglutamol.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

Chiral HPLC for Enantiomeric Resolution

As the synthesized product is a DL-racemic mixture, chiral HPLC is necessary to separate and quantify the D and L enantiomers.

Rationale for Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) to differentially interact with the two enantiomers, allowing for their separation. This is crucial for applications where the biological activity is enantiomer-specific. Several types of chiral stationary phases, such as those based on polysaccharides or proteins, can be effective for separating amino acid derivatives.[3][4]

-

Column: A suitable chiral column (e.g., a polysaccharide-based or protein-based CSP).

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier. The exact mobile phase composition will need to be optimized for the chosen column.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210 nm.

Section 4: Physicochemical Properties

A summary of the key physicochemical properties of N-methyl-DL-pyroglutamol is provided below.

| Property | Value | Method of Determination |

| Molecular Formula | C₆H₉NO₃ | Mass Spectrometry |

| Molecular Weight | 143.14 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in water and polar organic solvents | Experimental |

| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |

| Optical Rotation | 0° (for the DL-racemic mixture) | Polarimetry |

Conclusion: A Comprehensive and Validated Characterization

This technical guide has outlined a systematic and robust approach to the comprehensive characterization of N-methyl-DL-pyroglutamol. By following the detailed protocols for synthesis, purification, spectroscopic analysis, and chromatographic separation, researchers can confidently establish the identity, purity, and key structural features of this molecule. The integration of multiple analytical techniques provides a self-validating framework, ensuring the integrity of the characterization data. This foundational knowledge is a critical prerequisite for any further investigation into the biological activities and potential therapeutic applications of N-methyl-DL-pyroglutamol.

References

-

Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Proceedings, 2020, 70(1), 8. [Link]

- Process for synthesizing l-y-methylene glutamic acid and analogs.

-

Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Chemistry, 2020, 24(10), 1096-1130. [Link]

-

Pyroglutamic acid. Grokipedia. [Link]

-

Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. Analytica Chimica Acta, 2013, 773, 76-82. [Link]

-

Pyroglutamic acid. Wikipedia. [Link]

-

L-Pyroglutamic Acid | C5H7NO3 | CID 7405. PubChem. [Link]

-

D-Pyroglutamic acid | C5H7NO3 | CID 439685. PubChem. [Link]

-

Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine. Food Research International, 2025, 209, 116247. [Link]

- Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000267). Human Metabolome Database. [Link]

-

Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. ResearchGate. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000267). Human Metabolome Database. [Link]

-

FTIR Functional Group Database Table with Search. InstaNANO. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 2017, 22(11), 1899. [Link]

-

Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 2022, 1677, 463313. [Link]

-

Pyroglutamic acid, TMS derivative. NIST WebBook. [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000267). Human Metabolome Database. [Link]

-

Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy. Journal of Chemical Education, 2023, 100(1), 1-10. [Link]

-

Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 2010, 82(21), 8947-8954. [Link]

-

An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry, 2014, 86(12), 5633-5637. [Link]

-

Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 2015, 30(11), 24-31. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 2019, 4(1), 97-118. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Functional group identification for FTIR spectra using image-based machine learning models. Digital Discovery, 2022, 1(1), 1-10. [Link]

-

EI-MS mass fragmentation pattern of 2. ResearchGate. [Link]

Sources

A Comprehensive Spectroscopic Guide to 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one (C₆H₁₁NO₂; MW: 129.16 g/mol ). As a significant chiral building block in pharmaceutical synthesis and a known metabolite of N-methyl-2-pyrrolidone (NMP), a comprehensive understanding of its spectral characteristics is crucial for its identification, quantification, and quality control. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to present a complete structural characterization. Each section details field-proven experimental protocols, in-depth data interpretation, and tabulated summaries, providing a definitive reference for professionals in the field.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following standardized numbering scheme for this compound is used throughout this guide. The molecule possesses a chiral center at the C5 position.

Figure 1: Molecular structure and atom numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol involves proper sample preparation, instrument calibration, and standardized acquisition parameters.

-

Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and provide information on the number of attached protons. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a precise map of the proton environments. The chirality at C5 renders the geminal protons at C4 and C7 diastereotopic, leading to more complex splitting patterns than would be observed in an achiral analogue.

-

N-CH₃ (C6): A sharp singlet appears for the three methyl protons, typically in the range of 2.8-3.0 ppm.

-

-CH₂OH (C7): The two protons on the hydroxymethyl group are diastereotopic and are expected to appear as a complex multiplet, often two separate doublets of doublets, due to coupling with the C5 proton.

-

-OH: The hydroxyl proton signal is a broad singlet whose chemical shift is highly dependent on concentration and solvent. It can often be identified by its disappearance upon D₂O exchange.

-

Ring Protons (C3, C4, C5): These protons form a complex, coupled spin system. The C5 proton, being adjacent to both nitrogen and the hydroxymethyl group, will appear as a multiplet. The C3 and C4 methylene protons will also show complex multiplet patterns.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a carbon count and information about their chemical environment.

-

Carbonyl (C2): The lactam carbonyl carbon is the most deshielded, appearing far downfield, typically around 175-178 ppm.

-

C5 Carbon: This carbon, bonded to nitrogen and the hydroxymethyl group, appears in the range of 55-60 ppm.

-

Hydroxymethyl Carbon (C7): The carbon of the -CH₂OH group is expected around 60-65 ppm.

-

N-Methyl Carbon (C6): The N-methyl carbon signal is found further upfield, typically between 25-30 ppm.

-

Ring Methylene Carbons (C3, C4): These carbons are found in the aliphatic region of the spectrum.

Tabulated NMR Data Summary

The following tables summarize the expected chemical shifts based on available data.

Table 1: ¹H NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H on C5 | ~3.6 - 3.8 | Multiplet | - |

| H₂ on C7 (-CH₂OH) | ~3.4 - 3.6 | Multiplet | - |

| H₃ on C6 (N-CH₃) | ~2.9 | Singlet | - |

| H₂ on C3 | ~2.3 - 2.5 | Multiplet | - |

| H₂ on C4 | ~1.8 - 2.1 | Multiplet | - |

| OH | Variable | Broad Singlet| - |

Table 2: ¹³C NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | ~177 |

| C7 (-CH₂OH) | ~63 |

| C5 | ~58 |

| C3 | ~31 |

| C6 (N-CH₃) | ~28 |

| C4 | ~24 |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the molecule.

Experimental Protocol: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing non-volatile compounds like this compound, particularly in complex matrices.

-

Chromatographic Separation: An aliquot of the sample is injected into a High-Performance Liquid Chromatography (HPLC) system, typically equipped with a C18 reverse-phase column. A gradient elution with solvents like water and acetonitrile (both often containing 0.1% formic acid to promote ionization) is used to separate the analyte from other components.

-

Ionization: The column effluent is directed to an electrospray ionization (ESI) source operating in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation in the source, preserving the molecular ion.

-

Mass Analysis: The ions are guided into a mass analyzer (e.g., a triple quadrupole or ion trap). A full scan (MS1) is performed to identify the protonated molecular ion ([M+H]⁺).

-

Fragmentation (MS/MS): The [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) in a collision cell. The resulting fragment ions are then analyzed in a second mass scan (MS2).

Figure 2: Workflow for LC-ESI-MS/MS analysis.

Interpretation of Mass Spectra

The molecular formula C₆H₁₁NO₂ gives an exact mass of 129.0790 Da.

-

Parent Ion: In positive ESI mode, the compound readily protonates to form the molecular ion [M+H]⁺ at an m/z of 130.1.

-

Fragmentation Pathways: The primary fragmentation pathways involve neutral losses from the parent ion. Common losses include:

-

Loss of H₂O (18 Da): Dehydration can occur, leading to a fragment ion at m/z 112.1.

-

Loss of CH₂OH (31 Da): Cleavage of the hydroxymethyl group results in a significant fragment at m/z 99.1.

-

Tabulated Mass Spectrometry Data

Table 3: ESI-MS Fragmentation Data for this compound

| m/z | Assignment | Description |

|---|---|---|

| 130.1 | [M+H]⁺ | Protonated Molecular Ion |

| 112.1 | [M+H - H₂O]⁺ | Loss of water |

| 99.1 | [M+H - CH₂OH]⁺ | Loss of the hydroxymethyl group |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FT-IR

-

Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the analyte with dry KBr and pressing the mixture into a translucent disk. Alternatively, for a liquid or low-melting solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The sample is placed in a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of air (or the pure KBr pellet) is recorded first. The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum, typically in the range of 4000 to 400 cm⁻¹.

Interpretation of IR Spectrum

The IR spectrum is characterized by several key absorption bands that confirm the structure.

-

O-H Stretch: A strong and broad absorption band is observed in the region of 3200-3500 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of hydrogen bonding.

-

C-H Stretch: Aliphatic C-H stretching vibrations appear in the 2850-3000 cm⁻¹ region.

-

C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl stretch of the five-membered lactam (amide) ring is prominent. This band is typically found between 1670-1700 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration of the amide is typically observed in the 1250-1350 cm⁻¹ region.

Tabulated IR Data Summary

Table 4: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200 - 3500 | Strong, Broad | O-H Stretch (Alcohol) |

| 2850 - 3000 | Medium | C-H Stretch (Aliphatic) |

| 1670 - 1700 | Strong, Sharp | C=O Stretch (γ-Lactam) |

| 1250 - 1350 | Medium | C-N Stretch (Amide) |

Integrated Spectroscopic Analysis and Conclusion

The collective evidence from NMR, MS, and IR spectroscopy provides an unambiguous confirmation of the structure of this compound.

-

Mass Spectrometry confirms the molecular weight is 129.16 g/mol and the elemental composition is C₆H₁₁NO₂.

-

Infrared Spectroscopy verifies the presence of key functional groups: a hydroxyl (-OH), a lactam carbonyl (C=O), and aliphatic C-H bonds.

-

NMR Spectroscopy provides the complete atomic framework. ¹³C NMR confirms the presence of six unique carbon atoms, including a carbonyl, an N-methyl, and four carbons in the pyrrolidinone ring system. ¹H NMR elucidates the precise proton environment and their connectivity, confirming the N-methyl, hydroxymethyl, and pyrrolidinone ring protons.

This comprehensive spectroscopic profile serves as a reliable reference for the identification, characterization, and quality assessment of this compound in research and development settings.

References

-

SpectraBase. 5-HYDROXY-1-METHYLPYRROLIDIN-2-ONE - Optional[FTIR] - Spectrum. [Link]

-

Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. [Link]

-

Carnerup, M. A., Gube, M., & Jönsson, B. A. (2001). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. Journal of chromatography. B, Biomedical sciences and applications, 760(2), 203–212. [Link]

-

PubChem. 5-(Hydroxymethyl)pyrrolidin-2-one. National Center for Biotechnology Information. [Link]

-

PubChem. (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone. National Center for Biotechnology Information. [Link]

-

Åkesson, B., & Jönsson, B. A. (2000). Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker. Scandinavian journal of work, environment & health, 26(3), 259–264. [Link]

-

PubChem. 5-hydroxy-N-methylpyrrolidone. National Center for Biotechnology Information. [Link]

-

ResearchGate. Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry | Request PDF. [Link]

-

MySkinRecipes. (R)-5-(Hydroxymethyl)-1-Methylpyrrolidin-2-One. [Link]

- Suzuki, Y., Endo, Y., Ogawa, M., Yamamoto, S., Takeuchi, A., Nakagawa, T., & Onda, N. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard.

An In-Depth Technical Guide to the NMR Analysis of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one, a chiral derivative of pyroglutamic acid, is a versatile building block in medicinal chemistry and drug development.[1][2] Its rigid, five-membered lactam structure provides a valuable scaffold for the synthesis of a wide range of biologically active molecules.[1][2] A thorough understanding of its three-dimensional structure and electronic properties is paramount for its effective utilization in the design of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules in solution. This comprehensive guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, the influence of solvent effects, and the application of advanced 2D NMR techniques for unambiguous signal assignment. This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis, characterization, and application of this important chemical entity.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure is the foundation for interpreting its NMR spectra. The atomic numbering scheme used throughout this guide is presented below.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Analysis

The proton NMR spectrum provides valuable information about the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data

| Proton | Multiplicity | Chemical Shift (ppm) - CDCl₃ (Predicted) | Chemical Shift (ppm) - DMSO-d₆ (Predicted) | Coupling Constants (J) in Hz |

| H3a, H3b | m | 1.80 - 2.10 | 1.75 - 2.05 | - |

| H4a, H4b | m | 2.20 - 2.40 | 2.15 - 2.35 | - |

| H5 | m | 3.60 - 3.75 | 3.55 - 3.70 | - |

| H6 (N-CH₃) | s | 2.85 | 2.75 | - |

| H7a, H7b | m | 3.45 - 3.65 | 3.35 - 3.55 | - |

| OH | br s | Variable | Variable | - |

Analysis in CDCl₃ (Chloroform-d):

In a non-polar aprotic solvent like CDCl₃, the hydroxyl proton (OH) signal is often broad and its chemical shift is highly dependent on concentration and temperature due to varying degrees of hydrogen bonding. The diastereotopic protons of the methylene groups at C3, C4, and C7 are expected to show complex splitting patterns. The N-methyl group (H6) will appear as a sharp singlet.

Analysis in DMSO-d₆ (Dimethyl Sulfoxide-d₆):

In a polar aprotic solvent like DMSO-d₆, the hydroxyl proton signal is typically sharper and shifted downfield compared to CDCl₃ due to strong hydrogen bonding with the solvent.[3] This can also lead to observable coupling between the OH proton and the adjacent methylene protons (H7). The signals for the ring protons are also likely to experience shifts due to the change in solvent polarity.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (ppm) - CDCl₃ (Predicted) | Chemical Shift (ppm) - DMSO-d₆ (Predicted) |

| C2 (C=O) | ~175 | ~174 |

| C3 | ~30 | ~30 |

| C4 | ~22 | ~22 |

| C5 | ~58 | ~58 |

| C6 (N-CH₃) | ~29 | ~29 |

| C7 (CH₂OH) | ~65 | ~64 |

Analysis:

The carbonyl carbon (C2) of the lactam is the most deshielded, appearing at the lowest field (~175 ppm). The carbon of the hydroxymethyl group (C7) is expected around 65 ppm due to the deshielding effect of the attached oxygen atom. The N-methyl carbon (C6) and the ring methylene carbons (C3 and C4) will appear at higher fields. The chemical shifts will show minor variations between CDCl₃ and DMSO-d₆ due to solvent effects.

Advanced 2D NMR Techniques for Structural Elucidation

For a complete and unambiguous assignment of all ¹H and ¹³C signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.